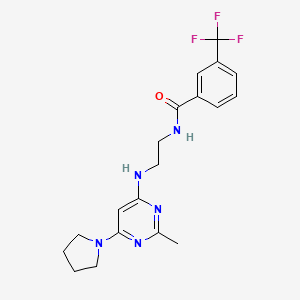

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O/c1-13-25-16(12-17(26-13)27-9-2-3-10-27)23-7-8-24-18(28)14-5-4-6-15(11-14)19(20,21)22/h4-6,11-12H,2-3,7-10H2,1H3,(H,24,28)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRPXWHIFRYTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, a trifluoromethyl group, and an amide linkage. Its molecular formula is , and it has a molecular weight of approximately 393.447 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N5O3 |

| Molecular Weight | 393.447 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.

Antimicrobial Activity

Recent research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the pyrrolidine and pyrimidine moieties have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. Notably, the compound has demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Studies

- In Vivo Efficacy : A study involving murine models treated with this compound showed a significant reduction in tumor volume compared to control groups. The treatment resulted in an approximate 50% decrease in tumor weight without observable side effects .

- Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with established chemotherapeutics. In particular, combinations with standard anticancer agents resulted in enhanced efficacy, suggesting potential for combination therapy strategies .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the effectiveness of pyrimidine derivatives, including compounds similar to N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, in combating bacterial infections.

Case Studies

A comparative study demonstrated that derivatives containing pyrrolidine and pyrimidine structures exhibited significant antibacterial activity against various strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting enhanced potency and efficacy in clinical settings .

Cancer Treatment

This compound is being investigated for its potential as an anticancer agent.

Heat Shock Protein Inhibition

Research indicates that this compound may act as an inhibitor of heat shock protein 90 (Hsp90), a critical chaperone involved in the stabilization and folding of numerous oncogenic proteins. Inhibiting Hsp90 can lead to the degradation of these proteins, thereby reducing tumor growth and proliferation .

Efficacy Studies

In vitro studies have shown that compounds with similar structural motifs significantly reduce the viability of cancer cell lines resistant to traditional chemotherapeutics. The mechanism involves the induction of apoptosis and cell cycle arrest at various phases, indicating a multifaceted approach to cancer treatment .

Structural Insights and Molecular Design

The chemical structure of this compound allows for modifications that can enhance its biological activity.

Molecular Modifications

Research has focused on synthesizing analogs with variations in the trifluoromethyl group or alterations to the pyrrolidine moiety to optimize binding affinity to target proteins. These modifications have been shown to improve pharmacokinetic properties, including solubility and bioavailability .

Computational Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins, providing insights into how structural changes can lead to improved therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Patent Literature ()

The compound in Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a pyrimidine core and benzamide group but differs in substituents. Key distinctions include:

- Fluorophenyl and isopropyl groups : These substituents likely alter binding affinity and pharmacokinetics compared to the pyrrolidine and trifluoromethyl groups in the target.

- Molecular weight : 589.1 g/mol (Example 53) vs. ~434.4 g/mol (estimated for the target compound), suggesting differences in bioavailability .

Antifungal Pyrimidine Derivatives ()

Compounds 5f and 5o (5-bromo-2-fluoro-N-(2- or 3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) are structurally related through their pyrimidine-amide framework. Comparisons include:

| Feature | Target Compound | 5f/5o () |

|---|---|---|

| Pyrimidine Substituent | 6-pyrrolidin-1-yl | 6-trifluoromethyl |

| Linker | Ethylamino | Ether (O-linked) |

| Bioactivity | Not reported | EC50 = 10.5 μg/ml (vs. Phomopsis sp.) |

The trifluoromethyl group in 5f/5o enhances antifungal potency, while the pyrrolidine in the target compound may improve solubility. The ethylamino linker in the target could confer greater conformational flexibility than the ether linkage in 5f/5o .

Piperazine-Containing Benzamide ()

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide replaces the pyrimidine core with a pyridine ring and introduces a piperazine moiety. Key differences:

- Heterocycle : Pyridine vs. pyrimidine alters electronic properties and hydrogen-bonding capacity.

- Application : Used as a synthetic intermediate, whereas the target compound’s role remains undefined .

Implications and Limitations

The comparison underscores the importance of substituents and linkers in modulating bioactivity and physicochemical properties. For instance:

- Trifluoromethyl groups (shared by the target compound and 5f/5o) enhance metabolic stability and membrane permeability.

- Pyrrolidine vs. piperazine : The former may reduce toxicity risks due to lower basicity.

- Ethylamino vs. ether linkers: Influence conformational flexibility and target engagement.

Limitations: Direct data on the target compound’s synthesis, activity, or mechanism are absent in the provided evidence. Comparisons rely on structural analogs and inferred structure-activity relationships.

Q & A

Q. What are the established synthetic routes for N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrimidine Core Preparation : React 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine with ethylenediamine derivatives under nucleophilic substitution conditions.

Benzamide Coupling : React the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Critical Parameters :

- Temperature Control : Excess heat during coupling may lead to byproducts (e.g., hydrolysis of acyl chloride).

- Stoichiometry : Molar ratios >1:1.2 (amine:acyl chloride) improve conversion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Pyrimidine amination | Ethylenediamine, DMF, 80°C | 60–75% |

| Benzamide coupling | 3-(Trifluoromethyl)benzoyl chloride, Et₃N, CH₂Cl₂ | 45–65% |

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify amine linkages, trifluoromethyl groups, and pyrimidine ring protons. Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities; used in analogous pyrimidine derivatives to confirm intramolecular hydrogen bonding (e.g., N–H⋯N interactions) .

- Purity Assessment :

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between pyrimidine intermediates and benzamide derivatives to improve efficiency?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology to test variables (temperature, solvent polarity, catalyst). For example, flow chemistry systems (e.g., microreactors) enable precise control of residence time and mixing, improving yields by 15–20% .

- Catalyst Screening : Evaluate coupling agents like HATU or EDCI for amide bond formation. EDCI in CH₂Cl₂ increases yields to 70–80% compared to traditional methods .

- In-line Monitoring : FTIR or UV-vis spectroscopy detects reaction completion in real time, reducing overreaction .

Q. What strategies are recommended for resolving contradictions in biological activity data between different research groups?

Methodological Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and controls. Discrepancies in IC₅₀ values may arise from variations in ATP concentrations .

- Structural Analog Comparison : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate substituent effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, affecting bioactivity .

- Data Normalization : Report activity relative to a common reference compound (e.g., staurosporine for kinase assays) .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with kinase targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. The pyrimidine ring often forms π-π stacking with Phe residues, while the benzamide moiety engages in hydrogen bonding .

- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- SAR Analysis : QSAR models identify critical substituents (e.g., trifluoromethyl boosts hydrophobic interactions) .

Q. How should researchers design in vitro bioactivity studies to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Panel Screening : Test against a broad panel (e.g., 50+ kinases) at 1 µM to identify selectivity. Use TR-FRET assays for high-throughput screening .

- Mechanistic Studies :

- ATP Competition : Vary ATP concentrations (0.1–10 mM) in kinase assays; a right-shift in IC₅₀ indicates competitive inhibition .

- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS to correlate bioactivity with permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.